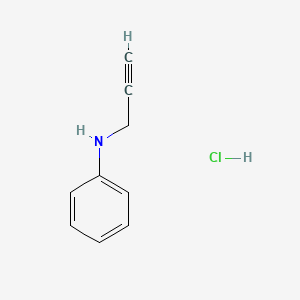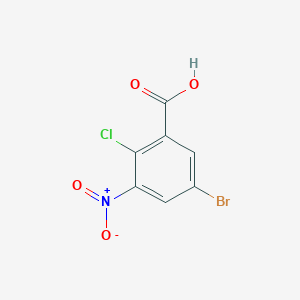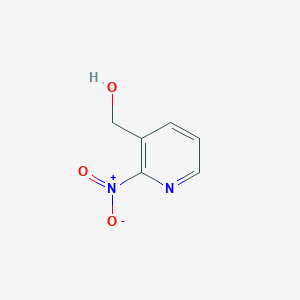
2-amino-N-cyclopropyl-5-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-N-cyclopropyl-5-fluorobenzamide is a synthetic organic compound with the molecular formula C10H11FN2O . It is not intended for human or veterinary use and is primarily used for research.
Synthesis Analysis
The synthesis of 2-amino-N-cyclopropyl-5-fluorobenzamide involves several steps. In one method, 2-Amino-5-fluorobenzamide (77 mg, 0.5 mmol), [Cp * Ir (2,2’-bpyO) (H2O)] (5.4 mg, 0.005 mmol, 1 molpercent), Cesium carbonate (49 mg, 0.15 mmol, 0.3 equiv.) and methanol (0.5 ml) were sequentially added to a dried 5 mL microwave reaction tube. The reaction mixture was reacted at 130 ° C for 2 hours, then cooled to room temperature. The solvent was removed by rotary evaporation, and the pure target compound was obtained by column chromatography .Molecular Structure Analysis
The molecular structure of 2-amino-N-cyclopropyl-5-fluorobenzamide consists of a benzamide core with a fluorine atom at the 5-position and an amino group at the 2-position. The benzamide core is further substituted with a cyclopropyl group .Physical And Chemical Properties Analysis
2-amino-N-cyclopropyl-5-fluorobenzamide is a crystalline powder that is white to pale yellow to brown in color . It has a molecular weight of 194.21 g/mol. The compound is stable under normal temperatures and pressures .Wissenschaftliche Forschungsanwendungen
Insecticidal Activity
A study by Luo et al. (2020) synthesized a series of compounds including 2-amino-N-cyclopropyl-5-fluorobenzamide derivatives, demonstrating significant insecticidal activities against certain pests like Plutella xylostella and Chilo suppressalis. These compounds were found effective in controlling agricultural pests, highlighting their potential as novel insecticides (Luo et al., 2020).
Chemical Synthesis and Fluorescence
Lu et al. (2022) reported the synthesis of fluorescent 1-amino-2,3-naphthalic anhydrides, involving N-fluorobenzamides like 2-amino-N-cyclopropyl-5-fluorobenzamide. This synthesis is significant for developing novel fluorescent compounds with potential applications in chemical analysis and biological imaging (Lu et al., 2022).
Fluorescent Detection of Ions
Xu et al. (2014) designed fluorescent probes based on 2-aminobenzamide structures for detecting metal ions like Zn2+ and Cd2+. These probes, utilizing the fluorescent properties of compounds structurally related to 2-amino-N-cyclopropyl-5-fluorobenzamide, are crucial for environmental monitoring and biochemical studies (Xu et al., 2014).
Antibacterial Activity
Amino acid prodrugs of quinolones involving structures similar to 2-amino-N-cyclopropyl-5-fluorobenzamide have been shown to possess antibacterial activities. Studies by Sánchez et al. (1992) and Senthilkumar et al. (2008) indicate these compounds' effectiveness against various bacterial infections, highlighting their potential in developing new antibiotics (Sánchez et al., 1992), (Senthilkumar et al., 2008).
Medical Imaging
Compounds structurally similar to 2-amino-N-cyclopropyl-5-fluorobenzamide have been explored for their potential in medical imaging. Shiue et al. (1997, 2000) synthesized fluorobenzamide derivatives for PET imaging of sigma receptors and breast cancer, indicating the diagnostic potential of such compounds in nuclear medicine (Shiue et al., 1997), (Shiue et al., 2000).
Safety And Hazards
2-amino-N-cyclopropyl-5-fluorobenzamide may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area. In case of contact with skin or eyes, wash with plenty of water. If skin or eye irritation persists, seek medical advice .
Eigenschaften
IUPAC Name |
2-amino-N-cyclopropyl-5-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c11-6-1-4-9(12)8(5-6)10(14)13-7-2-3-7/h1,4-5,7H,2-3,12H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDWZWFJWZTRNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(C=CC(=C2)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-cyclopropyl-5-fluorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Methyl-3-nitro-phenyl)-1H-[1,2,4]triazole](/img/structure/B1322364.png)





![6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1322376.png)






![3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B1322397.png)